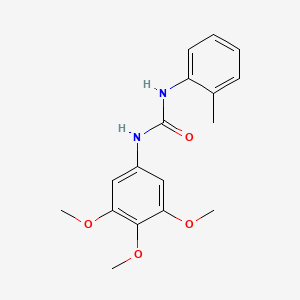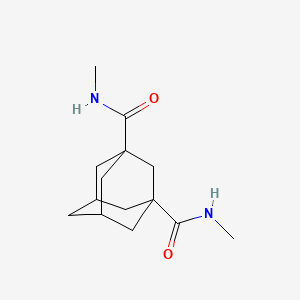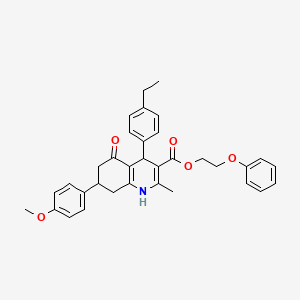![molecular formula C21H26N2O4S B4967763 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide, also known as BHMB, is a chemical compound that has gained significant attention in the field of scientific research. BHMB is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. Inhibition of FAAH by BHMB leads to an increase in the levels of endocannabinoids, which can have a range of beneficial effects in the body.
作用機序
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a potent inhibitor of FAAH, which is an enzyme that is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH by 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a range of physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG, leading to pain relief and anti-inflammatory effects. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have anti-obesity and metabolic effects, making it a potential therapeutic agent for the treatment of metabolic disorders.
実験室実験の利点と制限
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in various physiological processes. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, there are also some limitations associated with the use of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide in lab experiments. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, the effects of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide may vary depending on the specific disease or physiological process being studied.
将来の方向性
There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide. One area of research is the development of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide as a therapeutic agent for various diseases. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has shown promise in preclinical studies for the treatment of pain, inflammation, neurodegenerative diseases, and metabolic disorders. Further research is needed to establish the safety and efficacy of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide in humans and to develop optimal dosing strategies. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide is a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. Finally, future research could focus on the development of new FAAH inhibitors with improved pharmacokinetic properties and efficacy.
合成法
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide involves several steps, starting with the reaction of 2-cyclohexen-1-one with benzylamine to form N-benzylcyclohex-2-en-1-amine. This intermediate is then reacted with methylsulfonyl chloride to form N-benzylcyclohex-2-en-1-yl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamide in the presence of a base to form 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide.
科学的研究の応用
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has also been studied for its potential in the treatment of obesity and metabolic disorders. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
特性
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(26,27)23(15-16-7-3-2-4-8-16)18-13-11-17(12-14-18)21(25)22-19-9-5-6-10-20(19)24/h2-4,7-8,11-14,19-20,24H,5-6,9-10,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGDWMKTNLFHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)

![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)


![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
